molecular formula C11H11IN6O B12923471 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide CAS No. 7254-18-4

2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide

Cat. No.: B12923471
CAS No.: 7254-18-4
M. Wt: 370.15 g/mol
InChI Key: ZPJXCBLEMNKOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide is a pyrimidine-based small molecule with the molecular formula C₁₁H₁₀IN₆O . Its structure features a pyrimidine core substituted with amino groups at positions 2 and 4, a 4-iodophenylamino group at position 6, and a carboxamide moiety at position 5. The iodine atom in the para position of the phenyl ring contributes to its distinct electronic and steric properties, which may influence binding to biological targets. This compound is primarily utilized as a research chemical in medicinal chemistry, particularly in kinase inhibitor development .

Properties

CAS No.

7254-18-4

Molecular Formula

C11H11IN6O

Molecular Weight

370.15 g/mol

IUPAC Name

2,4-diamino-6-(4-iodoanilino)pyrimidine-5-carboxamide

InChI

InChI=1S/C11H11IN6O/c12-5-1-3-6(4-2-5)16-10-7(9(14)19)8(13)17-11(15)18-10/h1-4H,(H2,14,19)(H5,13,15,16,17,18)

InChI Key

ZPJXCBLEMNKOJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2C(=O)N)N)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with 4-iodoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the iodine atom can yield various substituted phenyl derivatives, while oxidation or reduction of the amino groups can lead to different pyrimidine derivatives .

Scientific Research Applications

2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit dihydrofolate reductase, thereby interfering with DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrimidine-5-carboxamide scaffold is a common pharmacophore in kinase and signaling pathway inhibitors. Below is a detailed comparison of the target compound with key analogs, focusing on structural variations, biological targets, and activity data.

Structural and Functional Group Variations

Table 1: Structural Comparison of Pyrimidine-5-carboxamide Derivatives
Compound Name R Group (Position 6) 5-Position Functional Group Molecular Formula Key Targets IC₅₀ (nM) Applications
Target Compound 4-iodophenylamino Carboxamide C₁₁H₁₀IN₆O Under investigation N/A Research chemical
AS1517499 (2t) [2-(3-chloro-4-hydroxyphenyl)ethyl]amino Carboxamide C₁₉H₁₈ClN₅O₂ STAT6 21 Th2 differentiation inhibitor
2,4-Diamino-6-[(4-bromophenyl)amino] analog 4-bromophenylamino Carboxamide C₁₁H₁₀BrN₆O Unknown N/A Research chemical
Cerdulatinib [4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl]amino Carboxamide C₂₂H₂₈N₆O₃S Syk N/A Syk inhibitor in clinical trials
Thienopyrimidine analog Dichlorophenyl-pyrrolidinylethoxy Carboxamide C₂₀H₂₁Cl₂N₅O₂S Unknown N/A Experimental anticancer agent

Key Findings and Insights

Halogen Substitution (I vs. Br): The bromophenyl analog (C₁₁H₁₀BrN₆O) shares the same scaffold as the target compound but replaces iodine with bromine. While iodine’s larger atomic radius and higher electronegativity may enhance hydrophobic interactions in target binding pockets, bromine offers a balance between steric bulk and electronic effects.

STAT6 Inhibitors :

  • AS1517499 (IC₅₀ = 21 nM for STAT6 inhibition) demonstrates that bulky substituents at position 6, such as the chloro-hydroxyphenyl group, significantly enhance potency. The carboxamide group facilitates hydrogen bonding with STAT6’s active site, a feature shared with the target compound .

Syk Inhibitors :

  • Cerdulatinib, a clinical-stage Syk inhibitor, highlights the versatility of the pyrimidine-carboxamide core. Its 4-piperazinylphenyl substituent improves solubility and target affinity, suggesting that modifications at position 6 can tailor selectivity toward specific kinases .

Functional Group at Position 5 :

  • Replacing the carboxamide with a carbonitrile (as in ’s 6953-52-2) or carboxaldehyde (’s 16597-44-7) alters hydrogen-bonding capacity. Carboxamides generally exhibit better binding to kinase ATP pockets due to their ability to donate and accept hydrogen bonds .

Implications for Drug Design

  • Iodine’s Role : The 4-iodophenyl group in the target compound may improve binding to hydrophobic regions of proteins, though this requires validation via crystallography or binding assays.
  • Scaffold Optimization: Substitutions at position 6 (e.g., halogenated aryl groups, morpholino derivatives) and position 5 (carboxamide retention) are critical for enhancing potency and selectivity.

Biological Activity

2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide, a compound belonging to the pyrimidine class, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

The molecular structure of 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide can be represented as follows:

  • IUPAC Name : 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide
  • Molecular Formula : C10H11N5O
  • Molecular Weight : 219.23 g/mol

The compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. By inhibiting DHFR, it disrupts the folate metabolism pathway, leading to reduced cell growth and proliferation, particularly in cancerous cells.

Antitumor Activity

Research indicates that 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide exhibits significant antitumor properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Reference
CCRF-CEM (leukemia)1.5
A549 (lung cancer)2.3
MCF7 (breast cancer)3.0

Antimicrobial Activity

In addition to its antitumor effects, the compound has demonstrated antimicrobial activity against several pathogens. The following table summarizes its efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Synthesis and Characterization : A study published in the Journal of Medicinal Chemistry described the synthesis of various derivatives of 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine and their evaluation against DHFR. The most potent analogs exhibited improved binding affinity and selectivity for DHFR compared to traditional antifolates like methotrexate .
  • In Vivo Efficacy : An animal model study demonstrated that administration of the compound significantly reduced tumor size in xenograft models of human leukemia. The results indicated a dose-dependent response with minimal toxicity observed at therapeutic doses .
  • Combination Therapy : Research has explored the potential of using this compound in combination with other chemotherapeutic agents. Preliminary findings suggest enhanced efficacy when paired with agents targeting different pathways in cancer cells, indicating a synergistic effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.